

2-Hydroxyaclacinomycin B: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Hydroxyaclacinomycin B

Cat. No.: B1216079

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyaclacinomycin B is an anthracycline antibiotic, a class of potent chemotherapeutic agents known for their efficacy in treating a wide range of cancers. As a member of the aclacinomycin family, it shares a common structural framework and is anticipated to exhibit similar biological activities, primarily centered around the disruption of nucleic acid synthesis and the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, known properties, and the generalized mechanism of action of **2-Hydroxyaclacinomycin B**, drawing from the broader knowledge of aclacinomycins and anthracyclines due to the limited specific data on this particular analog.

Chemical Structure and Properties

2-Hydroxyaclacinomycin B is a complex organic molecule with the chemical formula $C_{42}H_{51}NO_{16}$.^[1] It is classified as an anthracycline antibiotic and has been isolated from *Streptomyces galilaeus* A-862 (FERM BP-45).^{[1][2]}

Chemical Identifiers

Property	Value	Reference
IUPAC Name	methyl (1R,2R,4S)-2-ethyl-2,5,7-trihydroxy-4-({(2R,4S,5S,6S)-4-(dimethylamino)-5-[[{(2S,4S,6S)-4-hydroxy-6-methyl-5-((2S,4R,6R)-6-methyl-5-oxotetrahydro-2H-pyran-2-yl}oxy)tetrahydro-2H-pyran-2-yl}oxy]-6-methyltetrahydro-2H-pyran-2-yl}oxy)-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate	N/A
CAS Number	85819-82-5	[1]
Molecular Formula	C42H51NO16	[1]
Molecular Weight	825.85 g/mol	[1]
SMILES	CCC1(C--INVALID-LINK--O[C@H]5C--INVALID-LINK--C)O[C@H]6C--INVALID-LINK--C)O[C@H]7C--INVALID-LINK--C)O)O)N(C)C">C@HO)O	N/A

Biological Activity and Mechanism of Action

While specific quantitative data for **2-Hydroxyaclacinomycin B** is not extensively available in public literature, it is known to be an anthracycline antibiotic that significantly inhibits RNA synthesis and exhibits antitumor activity.[1] The mechanism of action for aclacinomycins, and anthracyclines in general, is multi-faceted and involves several key cellular processes.

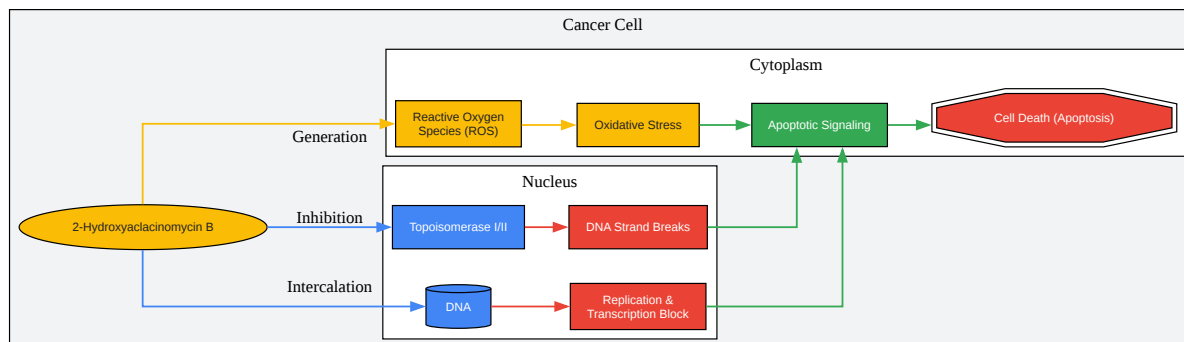
Generalized Mechanism of Action for Aclacinomycins

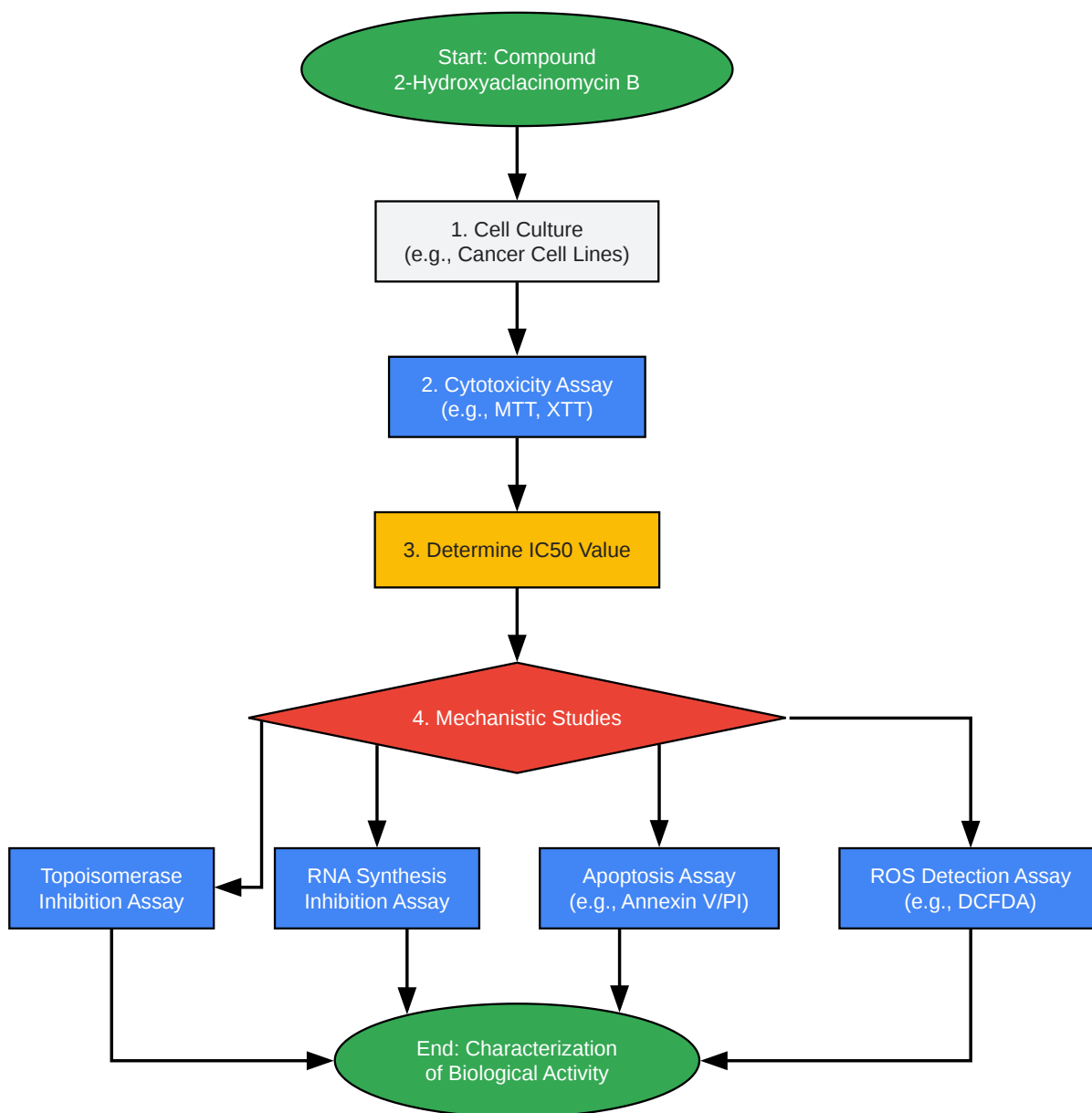
Aclacinomycins, including Aclacinomycin A, exert their cytotoxic effects through a combination of mechanisms:

- **DNA Intercalation:** The planar aromatic core of the molecule inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, thereby interfering with the processes of DNA replication and transcription.
- **Topoisomerase Inhibition:** Aclacinomycins are known to inhibit both topoisomerase I and II. These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the transient DNA-topoisomerase complex, aclacinomycins lead to the accumulation of DNA strand breaks, which ultimately triggers apoptosis.
- **Generation of Reactive Oxygen Species (ROS):** The quinone moiety of the anthracycline structure can participate in redox cycling, leading to the production of superoxide radicals and other reactive oxygen species. This induces oxidative stress within the cancer cells, causing damage to cellular components such as lipids, proteins, and DNA.
- **Inhibition of RNA Synthesis:** Aclacinomycins have been shown to be potent inhibitors of RNA synthesis. This is a key aspect of their antitumor activity, as it halts the production of proteins necessary for cell growth and proliferation.

Signaling Pathways

The induction of DNA damage and oxidative stress by aclacinomycins can trigger a cascade of intracellular signaling pathways, ultimately leading to programmed cell death (apoptosis). While a specific signaling pathway for **2-Hydroxyaclacinomycin B** has not been elucidated, the general mechanism of anthracyclines involves the activation of stress-activated protein kinases and the p53 tumor suppressor pathway.





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